N-(5-iodo-2-pyridinyl)-2-morpholinoacetamide
Description
N-(5-Iodo-2-pyridinyl)-2-morpholinoacetamide is a synthetic organic compound featuring a pyridine ring substituted with an iodine atom at the 5-position and a 2-morpholinoacetamide group at the 2-position. The morpholinoacetamide moiety consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via an acetamide bridge. This structure combines the electron-withdrawing effects of iodine with the hydrogen-bonding capacity of the morpholine group, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or anticancer agents .
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN3O2/c12-9-1-2-10(13-7-9)14-11(16)8-15-3-5-17-6-4-15/h1-2,7H,3-6,8H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIVHMFYAZEHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255574 | |
| Record name | N-(5-Iodo-2-pyridinyl)-4-morpholineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343373-24-0 | |
| Record name | N-(5-Iodo-2-pyridinyl)-4-morpholineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343373-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Iodo-2-pyridinyl)-4-morpholineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-2-pyridinyl)-2-morpholinoacetamide typically involves the iodination of a pyridine derivative followed by the introduction of the morpholinoacetamide group. One common synthetic route includes:
Iodination of Pyridine: The starting material, 2-pyridine, undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Morpholinoacetamide: The iodinated pyridine is then reacted with morpholine and chloroacetyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large-scale iodination of pyridine derivatives using industrial-grade reagents.
Continuous Flow Synthesis: Utilizing continuous flow reactors to efficiently produce the compound with high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-2-pyridinyl)-2-morpholinoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The pyridine ring can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substituted Pyridines: Products with various functional groups replacing the iodine atom.
Oxidized Derivatives: Compounds with higher oxidation states.
Coupled Products: New molecules formed through coupling reactions.
Scientific Research Applications
Medicinal Chemistry
N-(5-iodo-2-pyridinyl)-2-morpholinoacetamide exhibits promising anticancer and antimicrobial properties.
Anticancer Activity :
Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. For example, studies have reported IC50 values indicating potent antiproliferative effects across different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.5 |
| MCF-7 | 2.0 |
| HeLa | 1.8 |
The mechanism of action involves modulation of enzymes and receptors related to cell growth and survival pathways, particularly kinases involved in cancer progression.
Antimicrobial Activity :
The compound has demonstrated effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Biological Research
In addition to its therapeutic potential, this compound is studied for its biological activities, including:
- Enzyme Inhibition : The compound can bind to various enzymes, potentially serving as a lead compound for drug development targeting specific pathways.
- Receptor Modulation : Its ability to interact with receptors makes it a candidate for exploring new therapeutic avenues in treating diseases linked to receptor dysfunction.
Material Science
The unique properties of this compound also make it useful in material science applications. It can be used as a building block for synthesizing new materials with tailored properties, such as:
- Conductive Polymers : Incorporating this compound into polymer matrices can enhance electrical conductivity.
- Nanomaterials : Its chemical structure allows for the functionalization of nanomaterials, improving their stability and reactivity.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against a panel of 58 cancer cell lines. The results showed significant mean percentage inhibition at concentrations as low as 10 µM, indicating its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial properties highlighted its effectiveness against resistant bacterial strains. The findings suggest that this compound could be developed into a novel antimicrobial agent amid rising antibiotic resistance.
Mechanism of Action
The mechanism of action of N-(5-iodo-2-pyridinyl)-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The iodine atom and the morpholinoacetamide group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues by Heterocyclic Core
Pyridine Derivatives
- N-(5-Fluoro-3-iodopyridin-2-yl)acetamide (CAS 66131-78-0): This analog replaces the morpholinoacetamide group with a simpler acetamide. The absence of the morpholine ring eliminates hydrogen-bonding interactions critical for target binding in kinase inhibitors .
- N-(2-Fluoro-5-(dioxaborolan-2-yl)phenyl)-2-morpholinoacetamide (CAS 1704121-22-1): Features a boronate ester group instead of iodine, enabling use in Suzuki-Miyaura cross-couplings. The morpholinoacetamide group is retained, suggesting similar hydrogen-bonding interactions to the target compound .
Thiazole Derivatives
- N-(4-(3-Aminophenyl)thiazol-2-yl)-2-morpholinoacetamide (Compound 4a): Replaces the pyridine core with a thiazole ring. The morpholinoacetamide group is conserved, but the thiazole’s sulfur atom introduces distinct electronic properties. This compound showed IGF1R inhibitory activity (82.6% yield, m.p. 182–184°C), highlighting the importance of the morpholine group in bioactivity .
- N-(4-(3-Cyclohexylureido)phenylthiazol-2-yl)-2-morpholinoacetamide (Compound 5): Adds a urea moiety to the thiazole system, enhancing solubility and hydrogen-bonding capacity. The morpholinoacetamide group likely stabilizes binding to hydrophobic pockets in enzymes .
Quinazoline and Quinoxaline Derivatives
- N-(2-Phenylquinazolin-4-yl)-2-morpholinoacetamide (Compound 10e): The quinazoline core increases planarity, promoting π-π stacking interactions. The morpholinoacetamide group forms hydrogen bonds with Asp1164 in c-Met kinase, a feature shared with pyridine-based analogs .
- N-(2,3-Diphenylquinoxalin-6-yl)-2-morpholinoacetamide (4h): Exhibits a quinoxaline core with dual phenyl substituents. The morpholinoacetamide group contributes to a high melting point (222–224°C) and solubility in polar solvents, comparable to iodine-substituted pyridines .
Substituent Effects on Bioactivity and Physicochemical Properties
Halogen Substituents
- Iodo vs. Chloro: Iodo substituents (e.g., in the target compound) increase molecular weight and lipophilicity (logP) compared to chloro analogs (e.g., N-(4-chlorophenyl)-2-morpholinoacetamide). This enhances blood-brain barrier penetration but may reduce aqueous solubility .
- Positional Effects :
In SAR studies of thiazole amides, meta-halogens (e.g., 3-Cl) showed superior antitumor activity over para-substituents. The 5-iodo position on pyridine may similarly optimize steric and electronic interactions in binding pockets .
Morpholinoacetamide Group
- Hydrogen-Bonding Capacity :
The morpholine oxygen and acetamide NH form hydrogen bonds with residues like Asp1164 in c-Met kinase, a key interaction observed in compound 28 (IC50 = 8.64–13.87 μM against cancer cells) .
Physicochemical and Spectroscopic Data
*Estimated based on analogs.
Biological Activity
N-(5-iodo-2-pyridinyl)-2-morpholinoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an iodine atom and a morpholinoacetamide group. The iodine atom enhances the compound's binding affinity to various biological targets, while the morpholinoacetamide moiety contributes to its solubility and stability.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. For instance, the compound was tested against several cancer types, revealing IC50 values in the low micromolar range, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 | 1.5 | |
| MCF-7 | 2.0 | |
| HeLa | 1.8 |
These results suggest that this compound may serve as a promising lead compound for further development in cancer therapy.
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in cell proliferation and survival pathways. The presence of the iodine atom plays a crucial role in enhancing binding interactions with these targets, which may include various kinases implicated in cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial potential. Preliminary assays have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Study on Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against a panel of 58 cancer cell lines. The study highlighted that the compound exhibited significant mean percentage inhibition at concentrations as low as 10 µM, outperforming several known anticancer agents .
Study on Antimicrobial Properties
Another study focused on the antimicrobial activity of this compound, demonstrating its effectiveness against resistant strains of bacteria. The findings suggested that this compound could be developed into a novel antimicrobial agent, particularly in light of rising antibiotic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
